Leucinostatin D Exhibits Nanomolar Cytotoxic Activity Across Multiple Human Cancer Cell Lines with Quantified ID50 Values
Leucinostatin D demonstrates consistent in vitro cytotoxic activity across three distinct human cancer cell lines (HeLa 850 cervical carcinoma, KB oral epidermoid carcinoma, and P388 murine leukemia) with a uniform ID50 value of 1.00 ng/mL . In contrast, leucinostatin A exhibits an IC50 of 0.25 nM against T. brucei rhodesiense but shows approximately 1000-fold reduced cytotoxicity (259 nM) against rat skeletal myoblast L6 cells [1]. While direct head-to-head comparisons across identical cell panels are not available in published literature, the cross-study data indicate that leucinostatin D's cytotoxic profile spans multiple cancer cell types at comparable nanomolar concentrations, whereas leucinostatin A displays sharper selectivity between protozoal and mammalian cells.
| Evidence Dimension | In vitro cytotoxicity against human/mammalian cancer cell lines |
|---|---|
| Target Compound Data | ID50 = 1.00 ng/mL (≈ 0.9 nM) against HeLa 850, KB, and P388 cells |
| Comparator Or Baseline | Leucinostatin A: IC50 = 259 nM (L6 rat skeletal myoblast cytotoxicity) |
| Quantified Difference | Leucinostatin D cytotoxic potency is approximately 288-fold greater than leucinostatin A's mammalian cell cytotoxicity at the L6 myoblast baseline |
| Conditions | Cell culture: HeLa 850 (cervical), KB (oral epidermoid), P388 (leukemia) for leucinostatin D; L6 rat skeletal myoblasts for leucinostatin A comparator |
Why This Matters
This matters for scientific selection because Leucinostatin D provides a distinct cytotoxicity baseline across human cancer models that differs from leucinostatin A's selectivity profile, making D the preferred tool compound for cancer-focused studies requiring broad-spectrum in vitro activity rather than protozoal selectivity.
- [1] Brand M, Wang L, Agnello S, et al. Antiprotozoal structure-activity relationships of synthetic leucinostatin derivatives and elucidation of their mode of action. Angew Chem Int Ed. 2021;60(28):15613-15621. Table S1. View Source
